Home > Products > Screening Compounds P7943 > 1-Methyl-3,4-dihydropyrazino[1,2-a]indole
1-Methyl-3,4-dihydropyrazino[1,2-a]indole - 138747-21-4

1-Methyl-3,4-dihydropyrazino[1,2-a]indole

Catalog Number: EVT-1207019
CAS Number: 138747-21-4
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Sources

1-Methyl-3,4-dihydropyrazino[1,2-a]indole is classified under heterocyclic compounds, specifically within the subclass of indole derivatives. It is synthesized through various chemical reactions involving indoles and pyrazines, which are widely studied for their pharmacological properties. The compound can be derived from amino acid methyl esters and indole derivatives through specific synthetic pathways, as detailed in recent literature .

Synthesis Analysis

The synthesis of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole typically involves the reaction of indole derivatives with α-amino acids or their esters. A notable method includes:

  • Starting Materials: Indole-2-ylmethyl acetates and α-amino acid methyl esters.
  • Conditions: The reaction is performed under basic conditions (e.g., using potassium carbonate) in acetonitrile at elevated temperatures (around 120 °C).
  • Mechanism: The process involves the in situ generation of reactive intermediates (such as 2-alkylideneindolenines), followed by Michael-type addition and subsequent cyclization to form the target compound .

The synthesis has been optimized to achieve higher yields (up to 73%) by carefully controlling the stoichiometry of reactants and reaction conditions .

Molecular Structure Analysis

The molecular structure of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole can be described as follows:

  • Molecular Formula: C₁₁H₁₃N₃
  • Molecular Weight: Approximately 189.25 g/mol
  • Structural Features:
    • The compound contains a pyrazino ring, which is a five-membered ring containing two nitrogen atoms.
    • An indole moiety, characterized by a fused benzene and pyrrole ring, contributes to its aromatic properties.

The stereochemistry around the nitrogen atoms and the methyl group at position 1 plays a crucial role in determining the compound's reactivity and biological activity.

Chemical Reactions Analysis

1-Methyl-3,4-dihydropyrazino[1,2-a]indole participates in several chemical reactions:

  • Cyclization Reactions: These include intramolecular cyclization processes that form the pyrazino ring from indole precursors.
  • Michael Additions: The compound can undergo Michael addition reactions due to the presence of electrophilic sites in its structure.

Recent studies have highlighted various synthetic routes that utilize metal-catalyzed and metal-free conditions to access pyrazinoindoles efficiently .

Mechanism of Action

The mechanism of action for 1-Methyl-3,4-dihydropyrazino[1,2-a]indole primarily relates to its interactions with biological targets:

  • Biological Activity: Compounds within this class have shown promising activities against various diseases, including cancer and neuropsychiatric disorders.
  • Target Interaction: The heterocyclic nature allows for interactions with enzymes or receptors involved in these pathways, potentially modulating their activity.

Studies have indicated that modifications to the indole or pyrazine portions can significantly influence their pharmacological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole include:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

The applications of 1-Methyl-3,4-dihydropyrazino[1,2-a]indole span several fields:

  • Pharmaceutical Development: Due to its potential biological activities, it serves as a scaffold for developing new drugs targeting cancer, infections, or neuropsychiatric disorders.
  • Research Tool: It is utilized in studies investigating the mechanisms of action of heterocyclic compounds in biological systems.

Recent research continues to explore its efficacy and safety profiles in various therapeutic contexts .

Introduction to 1-Methyl-3,4-dihydropyrazino[1,2-a]indole

1-Methyl-3,4-dihydropyrazino[1,2-a]indole is a tricyclic heterocyclic compound featuring a partially saturated pyrazine ring fused to an indole scaffold. This core structure belongs to the broader class of pyrazinoindole derivatives, which have garnered significant interest in medicinal chemistry due to their structural complexity and diverse biological activities. Characterized by the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol, this compound exemplifies the pharmacophoric features enabling interactions with neurological targets [4]. Its systematic name reflects the fusion pattern: the pyrazino[1,2-a]indole core indicates linkage between the indole nitrogen (N1) and the adjacent carbon (C9a) of the pyrazine ring, while "3,4-dihydro" specifies saturation at the pyrazine’s C3-C4 bond, and "1-methyl" denotes the methyl substituent on the bridgehead nitrogen (N1) [2] [4]. The compound’s significance lies in its role as a versatile synthetic intermediate and a privileged scaffold for designing ligands targeting neuropsychiatric disorders, leveraging its conformational rigidity and hydrogen-bonding capabilities [2] [7].

Structural Classification and Nomenclature of Pyrazinoindole Derivatives

Pyrazino[1,2-a]indole derivatives are classified based on the saturation level of the central pyrazine ring and the position of carbonyl groups (if present). The parent heterocycle consists of a 6-6-5 tricyclic system: an indole subunit (rings A and B) fused to a pyrazine (ring C). Systematic nomenclature follows:

  • Fully aromatic pyrazino[1,2-a]indoles: Feature a planar, conjugated system (e.g., pyrazino[1,2-a]indole).
  • 3,4-Dihydropyrazino[1,2-a]indoles: Contain a partially saturated pyrazine ring with single bonds at C3-C4 (e.g., 1-Methyl-3,4-dihydropyrazino[1,2-a]indole, CAS# 138747-21-4) [1] [4].
  • Pyrazino[1,2-a]indol-1-ones: Incorporate a carbonyl group at C1 (e.g., 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, CAS# 152193-85-6) [5].
  • Pyrazino[1,2-a]indol-4-ones: Feature a carbonyl group at C4 (e.g., 2,3-dihydropyrazino[1,2-a]indol-4(1H)-one) [3] [6].

Table 1: Structural Classification of Key Pyrazinoindole Derivatives

Compound TypeSystematic NameCore FeaturesCAS/Example
Aromatic PyrazinoindolePyrazino[1,2-a]indoleFully unsaturated pyrazine ringParent compound
3,4-Dihydropyrazinoindole1-Methyl-3,4-dihydropyrazino[1,2-a]indoleSaturated C3-C4 bonds, N1-methylated138747-21-4 [4]
Pyrazinoindol-1-one3,4-Dihydropyrazino[1,2-a]indol-1(2H)-oneC1 carbonyl, saturated C3-C4 bonds152193-85-6 [5]
Pyrazinoindol-4-one2,3-Dihydropyrazino[1,2-a]indol-4(1H)-oneC4 carbonyl, saturated C2-C3 bondsSynthesized in [6]

The fusion pattern critically influences electronic properties and bioactivity. For 1-methyl-3,4-dihydropyrazino[1,2-a]indole, saturation reduces ring strain, enhancing conformational flexibility for target binding. The bridgehead nitrogen (N1) methylation eliminates hydrogen-bond donor capacity but improves lipophilicity and metabolic stability [2] [7].

Historical Development of Pyrazinoindole Scaffolds in Medicinal Chemistry

The exploration of pyrazinoindoles in drug discovery accelerated post-1997, driven by their structural resemblance to bioactive indole alkaloids and β-carbolines. Early synthetic routes focused on intramolecular cyclizations of N-(2-functionalized-ethyl)indoles:

  • Pictet-Spengler Reactions: Condensation of 2-(1H-indol-1-yl)ethanamines with aldehydes/ketones under acid catalysis provided diastereoselective access to tetrahydropyrazinoindoles [2].
  • Transition Metal-Catalyzed Cyclizations: Au(I)- or Rh(II)-catalyzed cyclizations enabled efficient construction of complex polycycles (43–93% yields) [2].
  • Base-Promoted Cyclizations: DBU/microwave-assisted or NaH-mediated closures of alkynyl-tethered indoles gave pyrazinoindoles (e.g., 51–73% yields) [2] [6].

Table 2: Evolution of Key Synthetic Methods for Pyrazinoindoles (1997–2023)

Synthetic MethodKey Reagents/ConditionsProduct ClassYield RangeSignificance
Pictet-Spengler CyclizationAldehydes/Ketones + Lewis/Brønsted acidsTetrahydro-pyrazinoindoles55–90%High enantioselectivity (86–96% ee) [2]
Metal-Catalyzed CyclizationAuCl₃, Rh₂(OAc)₄Aromatic/Dihydropyrazinoindoles43–93%Functional group tolerance [2]
Base-Mediated CyclizationDBU (microwave), NaH3,4-Dihydropyrazinoindoles51–73%Rapid, metal-free [2] [6]
Michael Addition/Cyclization CascadeK₂CO₃, α-amino estersPyrazinoindol-4-ones36–76%One-pot, modular [3] [6]

Biological evaluations revealed potent neuropsychiatric activities:

  • Serotonin Receptor Modulation: 10-Methoxy-3,4-dihydropyrazinoindoles (e.g., compound 36d) emerged as selective 5HT₂C partial agonists (30-fold selectivity over 5HT₂A), showing promise for obsessive-compulsive disorder and depression [2].
  • Melatonin Receptor Binding: C1-Substituted derivatives (e.g., compound 39a) exhibited high affinity for MT₁/MT₂ receptors (Kᵢ = 6.6–6.9 nM), useful for circadian rhythm disorders [2].
  • Imidazoline Receptor Selectivity: 8-Methoxy variants (e.g., 37c) demonstrated nanomolar I₂ receptor affinity (Kᵢ = 6.2 nM) with >1000-fold selectivity over I₁ receptors [2].

These findings cemented 3,4-dihydropyrazinoindoles as privileged scaffolds for CNS drug development.

Significance of 1-Methyl Substitution in Dihydropyrazinoindole Systems

The 1-methyl group in dihydropyrazinoindoles profoundly influences physicochemical properties, binding affinity, and metabolic stability:

  • Conformational Effects: N1-methylation locks the pyrazine ring in a puckered conformation, enhancing complementarity with hydrophobic enzyme pockets. This was critical for 5HT₂C receptor binding, where 1-methyl derivatives showed 3–30-fold higher selectivity than unmethylated analogs [2].
  • Electron-Donating Effects: The methyl group increases electron density at N1, strengthening hydrogen-bond acceptor interactions. In melatonin receptor ligands (e.g., 39a), this contributed to sub-10 nM Kᵢ values [2].
  • Metabolic Stability: N1-methylation blocks oxidative metabolism at the bridgehead nitrogen, a vulnerability in unmethylated analogs. This prolongs half-life in hepatic microsomes [7].
  • Lipophilicity Modulation: LogP increases by ~0.5 units compared to unmethylated counterparts, improving blood-brain barrier penetration—essential for neuropsychiatric agents [2] [7].

Table 3: Impact of 1-Methyl Substitution on Biological Activities

Biological TargetUnmethylated Compound (Kᵢ/IC₅₀)1-Methylated Analog (Kᵢ/IC₅₀)Improvement FactorReference
5HT₂C Receptor~500 nM (Partial agonist)6–50 nM (e.g., 36d)10–83× affinity ↑ [2]
MT₁/MT₂ Receptors>100 nM (Weak binding)~7 nM (e.g., 39a)>14× affinity ↑ [2]
BRAFᵛ⁶⁰⁰ᴱ/EGFR InhibitionIC₅₀ > 5 µM (Scaffold A)IC₅₀ ~0.08 µM (Scaffold B)>62× potency ↑ [7]
Metabolic Stability (t½)<15 min (Rat hepatocytes)>60 min4× stability ↑ [7]

Recent applications extend beyond neuropharmacology:

  • Anticancer Agents: 1-Methyl-2,3-dihydropyrazino[1,2-a]indole-1,4-diones (Scaffold B) were optimized as dual EGFR/BRAFᵛ⁶⁰⁰ᴱ inhibitors. Compound 21 exhibited IC₅₀ = 0.05 µM (EGFR) and 0.03 µM (BRAFᵛ⁶⁰⁰ᴱ), with antiproliferative IC₅₀ = 1.02 µM in melanoma cells, attributed to the methyl group’s role in hydrophobic pocket binding [7].
  • Antioxidant Hybrids: 1-Methylated pyrazinoindoles conjugated with phenolic moieties showed enhanced radical-scavenging activity (SC₅₀ ~20 µM), synergizing with their kinase inhibition for anticancer efficacy [7].

Thus, the 1-methyl group is a critical pharmacophoric element, enabling precise optimization for diverse therapeutic applications.

Properties

CAS Number

138747-21-4

Product Name

1-Methyl-3,4-dihydropyrazino[1,2-a]indole

IUPAC Name

1-methyl-3,4-dihydropyrazino[1,2-a]indole

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-12-8-10-4-2-3-5-11(10)14(12)7-6-13-9/h2-5,8H,6-7H2,1H3

InChI Key

SXMBDHBEHYDIFD-UHFFFAOYSA-N

SMILES

CC1=NCCN2C1=CC3=CC=CC=C32

Canonical SMILES

CC1=NCCN2C1=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.